molecular formula C12H16N2O5 B2547128 Tert-butyl 4-amino-3-methoxy-5-nitrobenzoate CAS No. 2287279-19-8

Tert-butyl 4-amino-3-methoxy-5-nitrobenzoate

Cat. No.: B2547128
CAS No.: 2287279-19-8
M. Wt: 268.269
InChI Key: USROXQYOSXFUSY-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-methoxy-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-methoxy-5-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzoate precursor to introduce the nitro group. This is followed by the introduction of the methoxy group through methylation reactions. The amino group can be introduced via reduction of a nitro group or through direct amination reactions. Finally, the tert-butyl ester is formed through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration, methylation, and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Tert-butyl 4-amino-3-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-methoxy-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and nitro groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminobenzoate: Lacks the methoxy and nitro groups, making it less versatile in chemical reactions.

    Tert-butyl 3-methoxy-4-nitrobenzoate:

    Tert-butyl 4-amino-3-methoxybenzoate: Lacks the nitro group, which may reduce its biological activity.

Uniqueness

Tert-butyl 4-amino-3-methoxy-5-nitrobenzoate is unique due to the combination of functional groups it possesses

Properties

IUPAC Name

tert-butyl 4-amino-3-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)7-5-8(14(16)17)10(13)9(6-7)18-4/h5-6H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USROXQYOSXFUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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